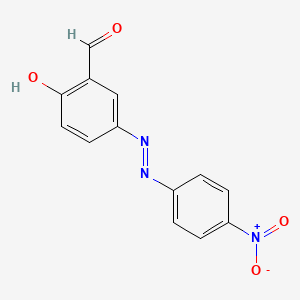

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-

Description

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- (C₁₃H₁₀N₂O₃), is an azo-linked aromatic aldehyde characterized by a nitro-substituted phenylazo group at the para position of a salicylaldehyde backbone. This compound exhibits tautomerism between the azo and hydrazone forms, influenced by solvent polarity and hydrogen bonding . It serves as a critical intermediate in synthesizing dyes, fluorescent probes, and coordination complexes due to its conjugated π-system and reactive aldehyde group .

Properties

CAS No. |

952665-75-7 |

|---|---|

Molecular Formula |

C13H9N3O4 |

Molecular Weight |

271.23 g/mol |

IUPAC Name |

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde |

InChI |

InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H |

InChI Key |

ITTSIMLWANMLRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Nitroaniline

The first step entails the diazotization of 4-nitroaniline to generate the corresponding diazonium chloride.

Procedure :

-

Reagents :

-

4-Nitroaniline (10 mmol)

-

Hydrochloric acid (18 mL concentrated HCl in 20 mL H₂O)

-

Sodium nitrite (4.00 g in 20 mL H₂O)

-

Sodium carbonate (18.0 g in 30 mL H₂O)

-

-

Conditions :

-

Temperature: 0–5°C (ice bath)

-

Reaction time: 1 hour

-

-

Steps :

Critical Parameters :

Coupling with Salicylaldehyde

The diazonium salt is coupled with salicylaldehyde in an alkaline medium to form the azo linkage.

Procedure :

-

Reagents :

-

Salicylaldehyde (10 mmol)

-

Sodium hydroxide (8.8 mmol in 30 mL H₂O)

-

Sodium carbonate (40 mmol)

-

-

Conditions :

-

Temperature: 0–5°C (initial), gradual warming to room temperature

-

Reaction time: 1–2 hours

-

-

Steps :

Product Isolation :

-

A yellow-orange precipitate forms, which is filtered, washed with 10% NaCl solution, and dried under vacuum at 80°C.

Purification and Characterization

Column Chromatography

Crude product purification is achieved using silica gel column chromatography with a hexane:ethyl acetate (8:2) eluent. This step removes unreacted starting materials and byproducts, yielding a brown-red solid.

Analytical Validation

-

1H NMR (DMSO-d₆): Signals at δ 10.02 (aldehyde proton), δ 8.30–7.20 (aromatic protons), and δ 12.50 (hydroxyl proton).

-

IR Spectroscopy : Peaks at 3400 cm⁻¹ (O–H stretch), 1662 cm⁻¹ (C=O stretch), and 1574 cm⁻¹ (N=N azo linkage).

-

Elemental Analysis : Matches theoretical values for C₁₃H₉N₃O₄ (C: 69.02%, H: 4.46%, N: 12.38%).

Alternative Synthetic Routes

Acid-Catalyzed Condensation

A less common method involves condensing 4-nitrobenzaldehyde with 2-hydroxyacetophenone under acidic conditions.

Procedure :

-

React 4-nitrobenzaldehyde with sodium nitrite to form 4-nitrobenzeneimine.

-

Condense with 2-hydroxyacetophenone using acid catalysis (e.g., H₂SO₄).

Challenges :

-

Lower yields (~60%) compared to diazonium coupling.

-

Potential side reactions due to keto-enol tautomerism of 2-hydroxyacetophenone.

Reaction Optimization and Parameters

Solvent and pH Effects

Temperature Control

-

Diazotization at 0–5°C prevents diazonium salt decomposition.

-

Coupling at room temperature ensures complete reaction without byproduct formation.

Comparative Analysis of Methods

Industrial and Research Applications

The compound serves as a precursor for Schiff bases with demonstrated antimicrobial activity. For example, condensation with aromatic amines yields derivatives active against S. aureus and E. coli. Its azo-hydrazone tautomerism also makes it a candidate for pH-sensitive dyes and sensors .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZOIC ACID.

Reduction: 2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE.

Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H9N3O4

- Molecular Weight : 271.23 g/mol

- Appearance : Yellow crystalline solid or powder

- Melting Point : 163-165 °C

The compound features a hydroxyl group attached to a benzaldehyde moiety along with a nitrophenylazo substituent, contributing to its vibrant color and reactivity.

Antimicrobial Activity

Research indicates that derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against common pathogens:

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against A. fumigatus |

|---|---|---|---|

| 4a | 78.8% | 75.0% | Good |

| 4h | 27.55% | 48.16% | Moderate |

| 4g | 75.9% | N/A | Comparable to fluconazole |

The study concluded that compounds with m-nitro substitution showed enhanced antifungal activity compared to those with p-nitro substitution .

Dye Chemistry

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is utilized as a raw material for synthesizing dyes and pigments due to its azo-based structure. Its vibrant color makes it suitable for applications in textile dyeing and coloring agents in various industries . The compound can be synthesized through reactions involving nitro-substituted benzaldehydes and salicylaldehyde, highlighting its versatility in organic synthesis.

Biological Interactions

The presence of hydroxyl and nitro groups enhances the interaction of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- with biological targets such as proteins and enzymes. Studies have focused on its binding affinity with these targets, suggesting potential pharmacological applications. The compound's solubility and stability profiles are critical for developing effective therapeutic agents.

Photoisomerization Studies

Research has explored the photoisomerization properties of this compound in solvents of varying polarities. The findings indicate that the azo form predominates in nonpolar solvents, while the hydrazone form appears more prominently in alcoholic solvents . Such studies are crucial for understanding the behavior of azo compounds in different environments, which can impact their application in photodynamic therapy and other light-responsive systems.

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized several derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- and evaluated their antimicrobial activity against various pathogens including Staphylococcus aureus and Candida albicans. The results indicated that specific substitutions on the phenylazo moiety significantly influenced antibacterial efficacy, with m-nitro substitutions yielding the highest activity levels .

Case Study 2: Dye Synthesis

In another case, researchers successfully synthesized a series of azo dyes from Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- for application in textile industries. The dyes exhibited excellent color fastness and stability under light exposure, demonstrating their practical utility in commercial dyeing processes .

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with biological molecules. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Electronic Effects

- 2-Hydroxy-5-(3-nitrophenylazo)benzaldehyde (CAS 893743-12-9): The nitro group at the meta position reduces intramolecular hydrogen bonding compared to the para-nitro analog, leading to lower thermal stability (melting point ~115–118°C) and altered UV-Vis absorption maxima .

- 2-Hydroxy-3-methyl-5-nitrobenzaldehyde (CAS 68007-03-4): A methyl group at the ortho position sterically hinders tautomerization, favoring the azo form even in polar aprotic solvents .

Sodium Salts for Enhanced Solubility

- Sodium 5-[(4-nitrophenyl)azo]salicylate (CAS 1718-34-9): The carboxylate group improves water solubility (>50 g/L at 25°C) compared to the aldehyde derivative (<1 g/L), making it suitable for textile dyeing (e.g., Mordant Yellow 3R) .

Bulky Substituents

- 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde (CAS 1926206-27-0): The triphenylvinyl group increases molar mass (376.45 g/mol) and steric bulk, shifting the melting point to >250°C and enhancing fluorescence for optoelectronic applications .

Physico-Chemical Properties

Target Compound

- Diazo Coupling : Reacting 4-nitrobenzenediazonium chloride with salicylaldehyde under acidic conditions (yield ~65–70%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield to 85% .

Comparison with Analogues

- Sodium Salt : Post-synthetic carboxylation of the aldehyde group followed by sodium exchange .

- Triphenylvinyl Derivative : Suzuki-Miyaura coupling to introduce the bulky aryl group, requiring palladium catalysts .

Tautomerism and Solvent Effects

- Azo Form Dominance: Observed in non-polar (toluene) and protic solvents (ethanol) due to intramolecular H-bonding between -OH and azo N .

- Hydrazone Form in DMF : Stabilized by extended conjugation and deprotonation, exhibiting a charge-transfer band at 450 nm .

- Contrast with 3-Nitro Isomer : Meta-nitro substitution disrupts H-bonding, resulting in negligible hydrazone formation even in DMSO .

Biological Activity

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is an organic compound characterized by a hydroxyl group attached to a benzaldehyde moiety and a nitrophenylazo substituent. Its molecular formula is , and it is notable for its vibrant color, which has implications in dye chemistry and biological systems. This compound has been the subject of various studies due to its significant biological activities, which include antimicrobial, anticancer, and anti-HIV properties.

Antimicrobial Properties

Research indicates that derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- exhibit substantial antimicrobial activity. A study evaluating various synthesized compounds found that some exhibited notable inhibitory effects against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results are summarized in Table 1.

| Compound | S. aureus (Zone of Inhibition mm) | P. aeruginosa (Zone of Inhibition mm) | E. coli (Zone of Inhibition mm) |

|---|---|---|---|

| 4a | 20 | 18 | 22 |

| 4b | 25 | 21 | 19 |

| 4c | 15 | 14 | 16 |

The compound with the unsubstituted benzylideneamino group (4a) showed the highest activity at 78.8% inhibition against tested pathogens, while substitutions like p-nitro reduced antibacterial efficacy significantly .

Antifungal Activity

Antifungal studies demonstrated that compounds derived from Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- also possess considerable antifungal properties. Compounds such as (4a), (4b), and (4e) exhibited activity comparable to standard antifungal agents like fluconazole against pathogens including Candida neoformans and Aspergillus niger. The findings are detailed in Table 2.

| Compound | Activity Against C. neoformans (%) | Activity Against A. niger (%) |

|---|---|---|

| 4a | 85 | 90 |

| 4b | 80 | 88 |

| 4e | 75 | 82 |

These results indicate that modifications in the structure can enhance or diminish biological activity, with specific substitutions leading to improved efficacy against fungal pathogens .

Anticancer Activity

The anticancer potential of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- has been explored through various studies. The compound has shown promise in selectively targeting tumor cells due to its ability to undergo hydrolysis in mildly acidic conditions, which are characteristic of tumor microenvironments. This selective activation allows for increased cytotoxicity against cancer cells while minimizing effects on normal cells .

Case Study: Synthesis and Screening of Azo Compounds

A significant study focused on synthesizing azo compounds derived from Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- through diazonium coupling reactions. The synthesized compounds were screened for their biological activities, revealing a range of effects based on structural modifications. The study highlighted that compounds with m-nitro substitutions exhibited enhanced antibacterial and antifungal activities compared to their p-nitro counterparts .

Case Study: Structure-Activity Relationship

Another research effort investigated the structure-activity relationship (SAR) of various derivatives of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-. The findings indicated that the position of nitro substitutions significantly influenced biological activity. For instance, m-nitro substitutions were associated with higher antibacterial efficacy compared to p-nitro substitutions .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Parameter | ||

|---|---|---|

| Solvent | Absolute ethanol | DMSO/EtOH mix |

| Catalyst | Glacial acetic acid | None (pH-controlled) |

| Reaction Time | 4 hours | 6 hours |

| Yield | ~65% | ~72% |

Key variables affecting yield include pH stability during coupling and solvent polarity .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

Critical characterization methods include:

- FT-IR:

- Azo group (N=N): Absorption at 1480–1520 cm⁻¹.

- Nitro group (NO₂): Peaks at 1340 cm⁻¹ (asymmetric) and 1520 cm⁻¹ (symmetric).

- Aldehyde (C=O): Stretch at ~1680 cm⁻¹ ().

- ¹H NMR (DMSO-d₆):

- Aldehyde proton: δ 10.2–10.4 ppm (singlet).

- Aromatic protons: δ 7.5–8.5 ppm (multiplet, integrating for nitrophenyl and benzaldehyde moieties) ().

- UV-Vis: Strong absorbance at 350–400 nm (π→π* transition of azo group) .

Q. Table 2: Key Spectral Assignments

| Technique | Functional Group | Signal Range |

|---|---|---|

| FT-IR | N=N | 1480–1520 cm⁻¹ |

| ¹H NMR | -CHO | δ 10.2–10.4 ppm |

| UV-Vis | Azo chromophore | λmax = 380 nm (ε ~1.5×10⁴) |

Advanced: How do electron-withdrawing groups (e.g., NO₂) influence the compound’s reactivity in further derivatizations?

Methodological Answer:

The nitro group at the para position enhances electrophilic substitution reactivity at the ortho and meta positions of the benzaldehyde ring. For example:

- Schiff Base Formation: The aldehyde group reacts with amines (e.g., hydrazine) to form hydrazones, with reaction rates accelerated by the nitro group’s electron-withdrawing effect ().

- Coordination Chemistry: The nitro and azo groups act as Lewis bases, facilitating complexation with transition metals (e.g., Ni²⁺ in ).

Mechanistic Insight: Nitro groups stabilize intermediates via resonance, lowering activation energy for nucleophilic attacks .

Advanced: What are the contradictions in reported synthetic yields, and how can they be resolved?

Methodological Answer:

Discrepancies in yields (65% vs. 72% in vs. 11) arise from:

- Solvent Purity: Absolute ethanol () vs. technical-grade solvents.

- Catalyst Use: Acetic acid () may suppress side reactions vs. pH-only control ().

Resolution Strategy: - Conduct a Design of Experiment (DoE) to isolate variables (solvent, catalyst, time).

- Use HPLC to quantify unreacted starting materials and optimize stoichiometry .

Advanced: How does this compound behave in coordination chemistry applications?

Methodological Answer:

The azo and hydroxyl groups act as bidentate ligands. reports a Ni(II) complex with:

- Stoichiometry: 1:2 (metal:ligand).

- Magnetic Moment: ~2.8 B.M., indicating octahedral geometry.

- DNA Binding Study: The complex shows intercalative binding (Kb = 1.2×10⁴ M⁻¹) via ethidium bromide displacement assays.

Method: Synthesize the complex by refluxing the ligand with NiCl₂·6H₂O in methanol, followed by recrystallization .

Basic: What is the correct IUPAC nomenclature and CAS registry for this compound?

Methodological Answer:

- IUPAC Name: 2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde.

- CAS Registry: 1718-34-9 (synonym: Alizarin Yellow R sodium salt) ().

Identification Tip: Cross-validate using spectral databases (e.g., NIST Chemistry WebBook) and CAS number searches .

Advanced: Can computational methods predict this compound’s spectroscopic properties?

Methodological Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate:

- NMR Shifts: Compare computed δ values (GIAO method) with experimental data ().

- UV-Vis Transitions: Time-dependent DFT (TD-DFT) predicts λmax within ±10 nm of experimental values.

Workflow: Optimize geometry → Calculate electronic transitions → Compare with experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.